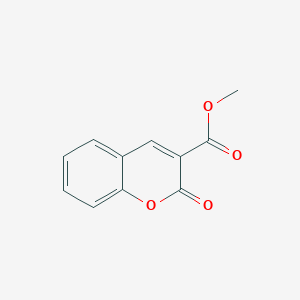

Methyl coumarin-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJARGAUOHFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175513 | |

| Record name | AI 3-36065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21259-42-7 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-36065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-36065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for Methyl Coumarin 3 Carboxylate and Its Analogs

Classical and Established Synthetic Approaches

The construction of the coumarin (B35378) scaffold has historically relied on several named reactions. These methods, while foundational, often require specific starting materials and reaction conditions.

Knoevenagel Condensation and its Variants

The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylates. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. mdpi.comtandfonline.com The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the coumarin ring. academicjournals.org

A common variant for synthesizing coumarin-3-carboxylic acids involves the reaction of a salicylaldehyde with Meldrum's acid, often catalyzed by a weak base. nih.govacs.org The resulting acid can then be esterified to yield methyl coumarin-3-carboxylate. The choice of catalyst and solvent significantly influences the reaction's efficiency. Piperidine (B6355638) is a traditional catalyst for this transformation. mdpi.comeurjchem.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid, Ethanol (B145695), Reflux | Ethyl coumarin-3-carboxylate | - | mdpi.com |

| Salicylaldehyde, Meldrum's acid | Potassium carbonate or Sodium azide (B81097), Water, RT | Coumarin-3-carboxylic acid | 92-99% | acs.org |

| o-Vanillin, Dimethyl or Diethyl malonate | Lithium sulfate, Ultrasound, Solvent-free | Methyl/Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96-97% | sapub.org |

| Substituted salicylaldehydes, Diethyl malonate | L-proline, Ethanol, 80 °C | Ethyl coumarin-3-carboxylates | 54-94% |

Perkin Reaction and Derivatives

The Perkin reaction, historically significant for the first synthesis of coumarin itself, can be adapted for coumarin derivatives. sapub.orgresearchgate.net This method involves the condensation of a salicylaldehyde with a carboxylic anhydride (B1165640) in the presence of its corresponding alkali salt. sapub.org While a classic method, its application for the direct synthesis of this compound is less common due to the specific anhydride required. tandfonline.com Modifications of the Perkin reaction can lead to 3-substituted coumarins. For instance, the reaction of salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534) can yield 3-arylcoumarins. nih.gov

Pechmann Condensation

The Pechmann condensation is another cornerstone in coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net This method is particularly useful for the synthesis of 4-substituted coumarins. tandfonline.com The reaction proceeds through transesterification followed by intramolecular electrophilic substitution and dehydration. researchgate.net While highly effective for many coumarin derivatives, its direct application for this compound, which is unsubstituted at the 4-position, is less straightforward and often requires specifically designed starting materials.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Phenol, β-ketoester | Acid catalyst | 4-Substituted coumarin | Good | researchgate.net |

| Resorcinol (B1680541), Ethyl acetoacetate (B1235776) | Mild acid | 7-Hydroxy-4-methylcoumarin | Good | researchgate.net |

Wittig Reaction and Related Olefination Processes

The Wittig reaction provides a versatile route to coumarins by reacting a salicylaldehyde derivative with a phosphorus ylide. This method is particularly useful for controlling the substitution pattern of the resulting coumarin. eurjchem.com For the synthesis of this compound, a suitable Wittig reagent bearing a carboxylate group or its precursor is required. Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, also offer pathways to the coumarin scaffold. nih.gov

Other Named Reactions for Coumarin Scaffold Construction

Several other named reactions have contributed to the synthesis of the coumarin core. nih.gov The Claisen rearrangement, for example, can be utilized to construct the coumarin framework. The Reformatsky reaction, involving the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc, is another method that has been applied to coumarin synthesis. sapub.org The Kostanecki-Robinson reaction offers a route to 3- or 4-substituted coumarins from ortho-hydroxyaryl ketones and aliphatic anhydrides. sapub.org

Advanced and Green Synthetic Strategies

In recent years, a strong emphasis has been placed on developing more efficient, environmentally benign, and innovative methods for the synthesis of this compound and its analogs. These strategies often involve the use of alternative energy sources, novel catalysts, and one-pot procedures.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of coumarin-3-carboxylic acids and their esters. tandfonline.comjonuns.com Reactions are often completed in minutes with high yields, frequently under solvent-free conditions. tandfonline.com For instance, the Knoevenagel condensation of 2-hydroxybenzaldehydes with malonic acid on a solid support like HZSM-5 zeolite under microwave irradiation provides a rapid and eco-friendly route to coumarin-3-carboxylic acids. tandfonline.com Ytterbium triflate has also been reported as an effective catalyst for the microwave-assisted synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid, affording excellent yields. nih.govresearchgate.net

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of coumarin derivatives. nih.goveurjchem.com Sonication can enhance reaction rates and yields, often under milder conditions than conventional methods. scirp.orgresearchgate.net The synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been achieved using ultrasound in aqueous media, highlighting the green credentials of this approach. eurjchem.com For example, the reaction of 2-hydroxybenzaldehydes with dimethyl malonate can be catalyzed by the acidic nature of waste curd water under ultrasonic irradiation, providing good to outstanding yields in a sustainable manner. eurjchem.com

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. academicjournals.orgacs.org The synthesis of coumarin-3-carboxylic acids has been achieved in a one-pot procedure at room temperature in water, using catalysts like potassium carbonate or sodium azide. acs.org Furthermore, three-component one-pot reactions have been developed for the direct synthesis of 3-carboxylate coumarin derivatives. academicjournals.org

The development of novel and reusable catalysts is a key focus of advanced synthetic strategies. Heteropolyacids have been shown to be effective and recyclable catalysts for the synthesis of coumarin-3-carboxylic acids. researchgate.net Enzymatic catalysis, using lipases, has been employed for the tandem synthesis of sugar-containing coumarin derivatives in continuous-flow microreactors, showcasing a sustainable and innovative approach. rsc.orgmdpi.com

| Synthetic Strategy | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Microwave-Assisted | 2-Hydroxybenzaldehydes, Malonic acid | HZSM-5 zeolite, Solvent-free, Microwave | Coumarin-3-carboxylic acids | High | tandfonline.com |

| Substituted salicylaldehydes, Meldrum's acid | Ytterbium triflate, Solvent-free, Microwave | Coumarin-3-carboxylic acids | 93-98% | nih.gov | |

| Ultrasound-Assisted | Salicylaldehyde, Phenyl acetyl chloride | Tetrahydrofuran, K2CO3, Ultrasound | 3-Aryl coumarin derivatives | Better | scirp.org |

| 2-Hydroxybenzaldehydes, Dimethyl malonate | Waste curd water, Ultrasound (40 °C) | Coumarin-3-carboxylic acids | Good | eurjchem.com | |

| One-Pot Synthesis | 2-Hydroxybenzaldehydes, Meldrum's acid | Potassium carbonate or Sodium azide, Water, RT | Coumarin-3-carboxylic acids | 73-99% | nih.govacs.org |

| Salicylaldehyde, Aliphatic amines, Diethyl malonate | Piperidine-Iodine, Ethanol, Reflux | Coumarin-3-carboxamides | Good | mdpi.com | |

| Advanced Catalysis | o-Hydroxybenzaldehydes, Malonic acid/Ethyl acetoacetate | Heteropolyacids, Ethanol, Reflux | Coumarin-3-carboxylic acids/3-acetylcoumarins | High | researchgate.net |

| Ethyl coumarin-3-carboxylate, D-glucose | Lipozyme TL IM, tert-Amyl alcohol, 50 °C | Sugar-containing coumarin derivatives | - | rsc.org |

Environmentally Benign Protocols

Green chemistry principles have been instrumental in revolutionizing the synthesis of coumarin derivatives. By focusing on the reduction of hazardous substances and byproducts, these methodologies offer safer and more sustainable alternatives to traditional synthetic routes. Key advancements include performing reactions without harmful organic solvents, utilizing water as a benign medium, and employing energy-efficient techniques like microwave and ultrasound irradiation.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green synthesis, reducing environmental pollution and operational hazards. The synthesis of this compound analogs has been successfully achieved under solvent-free conditions, often facilitated by grinding or heating, and employing a variety of catalysts.

The Pechmann and Knoevenagel condensation reactions are primary routes to coumarins that have been adapted to solvent-free protocols. For instance, the Knoevenagel condensation of salicylaldehydes and β-keto esters proceeds efficiently without a solvent. One notable method involves grinding an equivalent mixture of resorcinol and ethyl acetoacetate with a catalytic amount of p-Toluenesulfonic acid (TsOH) and heating the mixture to 60°C for just 10 minutes, yielding 7-hydroxy-4-methylcoumarin in 98% yield.

Other catalysts have also proven effective under these conditions. A Wells–Dawson heteropolyacid (H6P2W18O62·24H2O) used at a low loading of 1 mol% at 130°C can produce various 4-substituted coumarins with good to excellent yields. unlp.edu.arresearchgate.net Similarly, magnetic MgFe2O4 nanoparticles have been used as a recyclable catalyst in the ultrasound-accelerated, solvent-free Knoevenagel condensation of salicylaldehydes and 1,3-dicarbonyl compounds, affording 3-substituted coumarins in yields of 63–73%. nih.gov

Table 1: Examples of Solvent-Free Synthesis of Coumarin Analogs

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Resorcinol + Ethyl acetoacetate | TsOH | 60°C, 10 min, grinding | 7-Hydroxy-4-methylcoumarin | 98% | |

| Substituted Phenols + β-Ketoesters | Wells–Dawson Acid | 130°C, 1 mol% | 4-Substituted coumarins | Good to Excellent | unlp.edu.arresearchgate.net |

| Salicylaldehydes + 1,3-Dicarbonyls | MgFe2O4 nanoparticles | 45°C, Ultrasound | 3-Substituted coumarins | 63-73% | nih.gov |

| Salicylaldehydes + Meldrum's acid | Ytterbium triflate (Yb(OTf)3) | 80°C, 5 min, Microwave | Coumarin-3-carboxylic acids | 93-98% | nih.gov |

Aqueous Medium Synthesis

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for synthesizing coumarin-3-carboxylic acids and their esters have been developed to proceed in aqueous media.

A highly effective room-temperature, one-pot synthesis of coumarin-3-carboxylic acids involves the Knoevenagel condensation of various 2-hydroxybenzaldehydes with Meldrum's acid in water. acs.orgresearchgate.net This reaction uses inexpensive and eco-friendly catalysts like potassium carbonate (K2CO3) or sodium azide (NaN3), achieving excellent yields (73–99%). nih.govacs.org Given the toxicity of sodium azide, potassium carbonate is the preferred catalyst. researchgate.net

Novel approaches have also explored the use of waste products as reaction media. For example, waste curd water, which is acidic due to the presence of lactic acid, can act as both a solvent and a biological catalyst. unlp.edu.ar The ultrasound-irradiated reaction between 2-hydroxybenzaldehydes and dimethyl malonate in curd water at 40°C produces coumarin-3-carboxylic acid derivatives in good to outstanding yields, presenting a sustainable alternative to conventional methods. unlp.edu.ar Furthermore, other crop-derived products and wastewaters, such as fruit juices and liqueur limoncello, have been successfully used as solvents for the ultrasound-assisted synthesis of coumarin-3-carboxylic acids, with yields reaching up to 99%.

Ultrasound and Microwave-Assisted Synthesis

The use of non-conventional energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products with reduced energy consumption.

Microwave-assisted synthesis has been particularly effective. A solvent-free method for producing coumarin-3-carboxylic acids involves the reaction of substituted salicylaldehydes or 2-hydroxyacetophenones with Meldrum's acid in the presence of ytterbium triflate (Yb(OTf)3) as a catalyst. nih.gov This reaction completes in just 5 minutes at 80°C under microwave irradiation, providing excellent yields of 93–98%. nih.gov

Ultrasound irradiation offers another efficient energy source for these syntheses. It has been successfully applied in the synthesis of coumarin-3-carboxylic acids in aqueous media, such as waste curd water, where it facilitates the reaction at a mild temperature of 40°C. unlp.edu.ar Additionally, the combination of ultrasound with solvent-free conditions, catalyzed by MgFe2O4 nanoparticles, provides a rapid and green route to various coumarins. nih.gov

Utilization of Sustainable Catalysts (e.g., Heteropolyacids, Choline (B1196258) Chloride, Biological Catalysts, Metal-Organic Frameworks)

The development of recoverable and reusable catalysts is a key goal in green chemistry. Various sustainable catalysts have been employed for the synthesis of this compound and its analogs.

Heteropolyacids (HPAs): These are strong Brønsted acids that are effective, reusable, and environmentally benign catalysts. Wells-Dawson type HPAs (H6P2W18O62), for example, have been used to catalyze the Pechmann reaction between phenols and β-ketoesters under solvent-free conditions at 130°C, resulting in good to excellent yields of 4-substituted coumarins. unlp.edu.arresearchgate.net Other HPAs, including Keggin and Preyssler types, have also been shown to be efficient catalysts for coumarin synthesis, with reactions proceeding in ethanol or under solvent-free conditions. researchgate.netconicet.gov.ar

Choline Chloride: This biodegradable and low-cost quaternary ammonium (B1175870) salt, often a component of deep eutectic solvents, has been used as a catalyst. An eco-friendly method for synthesizing substituted methyl 2-oxo-2H-chromene-3-carboxylates in water using choline chloride as a catalyst has been reported to give high yields.

Biological Catalysts: Biopolymers and biological waste products represent a frontier in sustainable catalysis. Chitosan, a biodegradable polymer derived from chitin, has been used as a recyclable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids in an ethanol-water mixture at 75°C, with yields between 77-88%. nih.govjetir.orgrsc.orgmdpi.comfrontiersin.org In another innovative approach, acidic curd water serves as a biological catalyst and solvent for the synthesis of coumarin-3-carboxylic acids under ultrasound irradiation. unlp.edu.ar

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and a large number of active sites, making them promising heterogeneous catalysts. Iron-based MOFs, such as Fe(BTC) and VNU-20, have been successfully used as catalysts. frontiersin.orgrsc.org For instance, VNU-20 acts as an efficient heterogeneous catalyst for the cross-dehydrogenative coupling of coumarins with Csp3–H bonds, producing coumarin derivatives in high yields. rsc.org MOFs like Cu3(BTC)2 have also shown high catalytic activity in Knoevenagel condensation reactions, which are fundamental to coumarin synthesis. frontiersin.org

Table 2: Comparison of Sustainable Catalysts in Coumarin Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference(s) |

| Heteropolyacid | Wells-Dawson (H6P2W18O62) | Pechmann Condensation | Reusable, solvent-free conditions, high yields | unlp.edu.arresearchgate.net |

| Biological Catalyst | Chitosan | Knoevenagel-Cyclization | Biodegradable, recyclable, aqueous media | rsc.org |

| Biological Catalyst | Waste Curd Water | Knoevenagel Condensation | Utilizes waste, acts as solvent and catalyst | unlp.edu.ar |

| Metal-Organic Framework | VNU-20 (Iron-based) | Cross-dehydrogenative coupling | Heterogeneous, high activity, reusable | rsc.org |

| Metal-Organic Framework | Cu3(BTC)2 | Knoevenagel Condensation | High porosity, numerous active sites | frontiersin.org |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

A notable example is the room-temperature one-pot synthesis of coumarin-3-carboxylic acids from 2-hydroxybenzaldehydes and Meldrum's acid in water. acs.orgresearchgate.net This tandem Knoevenagel condensation and intramolecular cyclization is catalyzed by simple bases like K2CO3, offering high atom economy and an environmentally friendly profile. acs.orgresearchgate.net

Three-component reactions have also been developed for synthesizing more complex coumarin analogs. An iron(III) chloride-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid, and various alcohols provides a direct and atom-economic route to coumarin-3-carboxylic esters. Similarly, a lanthanum(III)-catalyzed three-component reaction brings together coumarin-3-carboxylates, indoles, and amines to afford indolylmalonamides.

Furthermore, a dual catalyst system of piperidine and molecular iodine has been employed for the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, primary/secondary amines, and diethyl malonate in ethanol. This metal-free approach features low catalyst loading and a simple workup.

Enzymatic Synthesis Approaches

Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal catalysts for green chemical processes. The use of enzymes in the synthesis of coumarin derivatives is a growing area of research.

Lipases, in particular, have been successfully employed. A two-step tandem synthesis has been developed using Lipozyme TL IM, a lipase (B570770) from Thermomyces lanuginosus, in a continuous-flow microreactor. mdpi.commdpi.comresearchgate.net In the first step, salicylaldehyde and dimethyl malonate react to form the intermediate this compound. mdpi.commdpi.comresearchgate.net This intermediate is then directly reacted with various amines in the second step, catalyzed by the lipase, to produce coumarin carboxamide derivatives. mdpi.commdpi.comresearchgate.net This biocatalytic process is efficient, with short reaction times (around 40 minutes for the second step) and operates under mild conditions, significantly reducing environmental impact. mdpi.commdpi.comresearchgate.net The synthesis of the intermediate itself can be co-catalyzed by the lipase and potassium carbonate, achieving a high yield in just 10 minutes at 40°C in a continuous-flow reactor. mdpi.commdpi.com

Strategies for Functionalization and Derivatization

The strategic functionalization and derivatization of this compound and its parent acid, coumarin-3-carboxylic acid, are pivotal in expanding the chemical space and accessing novel analogs with tailored properties. These transformations primarily target the C3 and C4 positions of the coumarin scaffold, leveraging the inherent reactivity of the carboxylic acid or ester group.

Decarboxylative Reaction Pathways

Decarboxylation of coumarin-3-carboxylic acids has emerged as a powerful strategy for the synthesis of C3- and C4-substituted coumarin derivatives. researchgate.net This approach utilizes the carboxylic acid group as a transient activating group that is subsequently removed, facilitating the introduction of a wide range of functionalities. researchgate.net

The decarboxylation of coumarin-3-carboxylic acids can be effectively promoted by various metal catalysts. For instance, a novel proto-decarboxylation of coumarin-3-carboxylic acid using silver as a catalyst has been demonstrated to generate coumarin. researchgate.net In this process, the silver catalyst also acts as a proton abstractor. researchgate.net Palladium catalysts have also been extensively employed in decarboxylative coupling reactions. researchgate.netacs.org For example, a ligand-free palladium-catalyzed method has been developed for the regioselective and step-economical functionalization of coumarin-3-carboxylic acids. acs.org

A notable application of catalyst-based decarboxylation is the synthesis of 3-aroyl coumarins through a mild, silver-catalyzed decarboxylative acylation using α-oxocarboxylic acids as the acyl source. researchgate.net This method provides moderate to excellent yields and good selectivity. researchgate.net Furthermore, copper catalysts have proven effective in decarboxylative cross-coupling reactions. thieme-connect.dethieme-connect.de A copper(I)-catalyzed reaction between coumarin-3-carboxylic acids and H-phosphonates leads to the formation of valuable C–P bonds through a decarboxylation-phosphonation sequence. researchgate.netthieme-connect.dethieme-connect.de This process is efficient, tolerates a broad range of functional groups, and provides good to excellent yields. researchgate.netthieme-connect.de

In a move towards greener and more sustainable synthetic protocols, catalyst-free decarboxylative reactions have been developed. These methods often rely on thermal or solvent-promoted decarboxylation, taking advantage of the inherent reactivity of the coumarin-3-carboxylic acid scaffold. rsc.orgnih.gov

One such example is the tandem Michael addition/decarboxylation of (thio)coumarin-3-carboxylic acids with indoles, which proceeds under catalyst-free conditions to afford indole-3-substituted 3,4-dihydro(thio)coumarins in good to excellent yields. rsc.org Another catalyst-free approach involves the reaction of 2-alkylazaarenes with (thio)coumarin-3-carboxylic acids, leading to the synthesis of biologically relevant azaarene-substituted 3,4-dihydro(thio)coumarins in a single step with high yields. acs.org This reaction proceeds through a tandem sp3 C-H functionalization followed by decarboxylation. acs.org

Furthermore, a highly efficient catalyst-free domino reaction involving conjugate addition, decarboxylation, and subsequent esterification or amidation of coumarin-3-carboxylic acid derivatives with pyrazolones has been reported. rsc.orgnih.gov This methodology offers several advantages, including excellent yields, a broad substrate scope, and mild reaction conditions, without the need for any catalysts, ligands, or additives. rsc.orgnih.gov

Decarboxylative cross-coupling has become a prominent method for the C3- and C4-functionalization of the coumarin core. researchgate.netias.ac.in This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. ias.ac.in

Palladium-Catalyzed Reactions: Palladium catalysts have been widely used for the decarboxylative coupling of coumarin-3-carboxylic acids with various partners. researchgate.netias.ac.in These reactions include couplings with aryl bromides and iodides, as well as Suzuki-Miyaura type couplings with arylboronic acids. ias.ac.in For instance, PdBr2 with the bidentate phosphine (B1218219) ligand DPEphos has been used to catalyze the arylation of coumarin-3-carboxylic acids. ias.ac.in A palladium-catalyzed decarboxylative coupling has also been utilized for the synthesis of biheterocycles, achieving good to excellent yields. researchgate.net

Silver-Catalyzed Reactions: Silver catalysts have been employed in oxidative decarboxylative reactions. For example, a silver-catalyzed oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids has been reported. thieme-connect.de

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and environmentally friendly alternative for decarboxylative cross-coupling. A ligand- and base-free copper-catalyzed decarboxylative direct cross-coupling of coumarin-3-carboxylic acids with terminal alkynes has been developed to synthesize functionalized 4-(aryl-/heteroaryl-ethynyl)chroman-2-ones. organic-chemistry.org This method is notable for its simplicity and broad substrate scope. organic-chemistry.org Copper-catalyzed decarboxylative couplings have also been used to form C-C and C-N bonds by reacting coumarin-3-carboxylic acids with 4-thiazolidinones or sulfoximines, respectively. thieme-connect.de

Rhodium(III)-Catalyzed Reactions: Rhodium(III) complexes have been used to catalyze the C(sp2)-H arylation of coumarin-3-carboxylic acids, leading to 4-arylchroman-2-ones. ias.ac.in Additionally, rhodium catalysis has enabled the C(sp2)-H activation/Michael addition of N-heterocycles to coumarin-3-carboxylic acids, affording N-heterocycle substituted 3,4-dihydrocoumarins. ias.ac.in

Catalyst-Free Decarboxylation

C3 and C4 Positional Functionalization

The C3 and C4 positions of the coumarin ring are primary sites for functionalization, often proceeding through decarboxylative pathways. ias.ac.in The presence of the carboxylic acid group at the C3-position activates the coumarin system, making it a good Michael acceptor and facilitating nucleophilic attack. ias.ac.in

Decarboxylative functionalization allows for the introduction of a variety of substituents at the C3 and C4 positions, including aryl, heteroaryl, alkyl, benzyl, alkenyl, and acyl groups. ias.ac.in For example, palladium-catalyzed decarboxylative Heck-type reactions have been employed for the C3-alkenylation of coumarin-3-carboxylic acids. csic.es

A notable example of C4 functionalization is the rhodium(III)-catalyzed C(sp2)-H activation of coumarin-3-carboxylic acids, which allows for the introduction of aryl groups at the C4 position. ias.ac.in Similarly, the reaction of coumarin-3-carboxylic acids with N-heterocyclic compounds in the presence of a rhodium catalyst leads to C4-functionalized 3,4-dihydrocoumarins. ias.ac.in

The following table summarizes selected examples of C3 and C4 functionalization of coumarin-3-carboxylic acid:

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Product Type | Reference(s) |

| Decarboxylative Arylation | PdBr2/DPEphos | C3 | 3-Arylcoumarins | ias.ac.in |

| Decarboxylative Alkenylation | Palladium Complex | C3 | 3-Alkenylcoumarins | csic.es |

| Decarboxylative Cross-Coupling | CuO | C4 | 4-Alkynylchroman-2-ones | organic-chemistry.org |

| C(sp2)-H Arylation | Rhodium(III) Complex | C4 | 4-Arylchroman-2-ones | ias.ac.in |

| Michael Addition/Decarboxylation | Catalyst-Free | C3, C4 | 3,4-Disubstituted Dihydrocoumarins | rsc.org |

Formation of Ester and Amide Analogs

The carboxylic acid moiety of coumarin-3-carboxylic acid and its corresponding methyl ester can be readily converted into a variety of ester and amide analogs, which is a key strategy for diversifying the coumarin scaffold. nih.govacgpubs.org

Ester Analogs: Esterification of coumarin-3-carboxylic acid can be achieved through methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been used to synthesize a range of esters, although yields can be modest, ranging from 14% to 38%. nih.gov

Amide Analogs: Amide derivatives are commonly synthesized from coumarin-3-carboxylic acid via coupling reactions. nih.govnih.gov Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-diisopropylcarbodiimide (DIC) are effective for this transformation. nih.govresearchgate.net The reaction of coumarin-3-carboxylic acid with various amines, including aryl- and heteroarylsulfonylamides and acid hydrazides, has been shown to produce the corresponding amides and hydrazides in good to excellent yields. nih.gov For instance, amidation of ethyl coumarin-3-carboxylate with primary amines readily affords coumarin-3-carboxamides. acgpubs.org Furthermore, a catalyst-free, one-pot domino decarboxylative amidation has been developed using coumarin-3-carboxylic acid, a pyrazolone, and an amine in a green solvent, providing the desired pyrazolyl amide products in high yields. nih.gov

The table below provides examples of reagents used for the synthesis of ester and amide analogs of coumarin-3-carboxylic acid:

| Derivative Type | Reagent(s) | Reaction Type | Reference(s) |

| Ester | DCC/DMAP | Steglich Esterification | nih.gov |

| Amide | PyBOP | Amide Coupling | nih.gov |

| Amide | DIC | Amide Coupling | researchgate.net |

| Amide | Thionyl chloride, then amine | Acyl chloride formation, then amidation | semanticscholar.org |

| Amide | Catalyst-free, heat | Domino decarboxylative amidation | nih.gov |

Synthesis of Schiff Bases and Hydrazide Derivatives

The chemical reactivity of the ester group in this compound allows for its conversion into hydrazides, which are key intermediates for the synthesis of various derivatives, including Schiff bases.

The synthesis of coumarin-3-carbohydrazide is a foundational step. This is typically achieved by reacting ethyl or this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. derpharmachemica.comresearchgate.netacgpubs.org This carbohydrazide (B1668358) can then be further reacted to produce a variety of heterocyclic systems and Schiff bases. derpharmachemica.comijrrjournal.com For instance, the reaction of coumarin-3-carbohydrazide with aryl isothiocyanates yields thiosemicarbazide (B42300) derivatives. acgpubs.org

Schiff bases are synthesized by the condensation of coumarin derivatives containing a primary amine group with aldehydes or ketones. A common route involves the nitration of a coumarin, followed by reduction of the nitro group to an amine, which is then reacted with a substituted aromatic aldehyde to form the Schiff base. researchgate.net Another approach involves the direct condensation of coumarin-3-carbohydrazide with various aldehydes. For example, reaction with 7-hydroxy-4-formyl coumarin in the presence of thiosemicarbazide and ethanol under reflux yields the corresponding Schiff base. dovepress.com

The reaction of various coumarin-3-carboxylate derivatives with phenylhydrazine (B124118) has also been used to synthesize phenylhydrazide derivatives. derpharmachemica.comresearchgate.net Interestingly, the reaction of coumarin-3-carboxylate with hydrazine hydrate can sometimes lead to novel Schiff base products through a proposed mechanism involving the initial formation of the hydrazide followed by further reaction. derpharmachemica.com

Table 1: Synthesis of Schiff Bases and Hydrazide Derivatives of Coumarin-3-Carboxylate This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Ethyl/Methyl Coumarin-3-carboxylate | Hydrazine Hydrate | Coumarin-3-carbohydrazide | derpharmachemica.com, researchgate.net, acgpubs.org |

| Coumarin-3-carbohydrazide | Aryl Isothiocyanates | Thiosemicarbazide derivative | acgpubs.org |

Heterocyclic Ring Formation via Coumarin-3-Carboxylate Intermediates

The coumarin-3-carboxylate scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the carboxyl group, or derivatives thereof, activates the C3-C4 double bond for various transformations, leading to the formation of new rings. ias.ac.in

One common strategy involves the reaction of coumarin-3-carbohydrazide with different reagents. For example, reacting coumarin-3-carbohydrazide with cyanogen (B1215507) bromide leads to the formation of a 3-(5-amino-1,3,4-oxadiazol-2-yl)coumarin. acgpubs.org These oxadiazole derivatives can be further modified, for instance, by reaction with aldehydes to form Schiff bases. acgpubs.org

Another important class of heterocycles derived from coumarin-3-carboxylates are pyrazole (B372694) derivatives. The fusion of a pyrazole ring to the coumarin moiety can result in different isomers, such as chromeno[4,3-c]pyrazol-4(2H)-one and chromeno[3,4-c]pyrazol-4(2H)-one. mdpi.com The synthesis of chromeno[4,3-c]pyrazol-4(2H)-one can be achieved through the reaction of chromone-3-carboxylic acid with hydrazine hydrate. mdpi.com Additionally, 3-ethoxycarbonyl coumarin can undergo a 1,3-dipolar cycloaddition with diphenylnitrilimine to construct a pyrazole moiety fused to the coumarin ring. mdpi.com

A four-component Ugi reaction followed by an intramolecular Michael addition has been developed to synthesize chromeno[3,4-c]pyrrole-3,4-diones. This reaction utilizes coumarin-3-carboxylic acid, anilines, isonitriles, and pyridine-based aryl aldehydes. rsc.org Furthermore, rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes provides access to pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp

Table 2: Examples of Heterocyclic Ring Formation from Coumarin-3-Carboxylate Intermediates This table is interactive. You can sort and filter the data.

| Coumarin Intermediate | Reagent(s) | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| Coumarin-3-carbohydrazide | Cyanogen Bromide | 1,3,4-Oxadiazole | acgpubs.org |

| Chromone-3-carboxylic acid | Hydrazine Hydrate | Chromeno[4,3-c]pyrazol-4(2H)-one | mdpi.com |

| 3-Ethoxycarbonyl coumarin | Diphenylnitrilimine | Pyrazole | mdpi.com |

| Coumarin-3-carboxylic acid | Anilines, Isonitriles, Pyridine-based aryl aldehydes | Chromeno[3,4-c]pyrrole-3,4-dione | rsc.org |

| Coumarin-3-carboxylic acid | Alkynes (Rh(III) catalyst) | Pyrano[3,4-c]chromene-4,5-dione | nii.ac.jp |

Metal Complexation Strategies

Coumarin-3-carboxylic acid and its derivatives can act as ligands, coordinating with various metal ions to form complexes with potentially enhanced biological activities. rsdjournal.org The coordination typically occurs through the carboxylic acid group and the carbonyl oxygen at position 2 of the coumarin ring. rsdjournal.orgresearchgate.net

A general method for the synthesis of these complexes involves reacting a methanolic solution of a metal salt, such as copper(II) acetate, nickel(II) acetate, or zinc(II) acetate, with a methanolic solution of coumarin-3-carboxylic acid. rsdjournal.orgrsdjournal.org The mixture is typically stirred at an elevated temperature, and the resulting complex precipitates upon cooling. rsdjournal.org

Spectroscopic studies, including IR and Raman spectroscopy, confirm the coordination of the metal ion to the coumarin ligand. rsdjournal.orgresearchgate.net The formation of the metal-oxygen bond is evidenced by the appearance of a new band in the IR spectrum and a shift in the C=O stretching frequency. rsdjournal.org Elemental analysis and conductivity measurements are also used to characterize the stoichiometry and nature of the complexes. researchgate.net For instance, complexes of Ni(II), Cu(II), and Zn(II) with coumarin-3-carboxylic acid have been synthesized and characterized, with elemental analysis suggesting a mononuclear structure. researchgate.net

The antioxidant activity of these metal complexes has been investigated. In some cases, the metal complexes exhibit enhanced antioxidant properties compared to the free coumarin-3-carboxylic acid ligand. researchgate.netmdpi.com For example, the DPPH scavenging effect of Cu(II), Zn(II), and Ni(II) complexes of coumarin-3-carboxylic acid was found to be greater than that of the ligand itself, with the copper complex showing the highest activity among the three. mdpi.com

Table 3: Metal Complexes of Coumarin-3-Carboxylic Acid This table is interactive. You can sort and filter the data.

| Metal Ion | Starting Coumarin Ligand | Synthetic Method | Characterization Techniques | Reference(s) |

|---|---|---|---|---|

| Cu(II), Ni(II), Zn(II) | Coumarin-3-carboxylic acid | Reaction with metal acetates in methanol | UV, FTIR, Raman, SEM, XRD, Elemental Analysis, Conductivity | rsdjournal.org, rsdjournal.org, researchgate.net |

| Ag(I) | Coumarin-3-carboxylic acid | Not detailed in provided context | Not detailed in provided context | rsdjournal.org |

| Co(II), Mn(II) | Coumarin-3-carboxylic acid | Not detailed in provided context | DFT studies | rsdjournal.org |

Other Derivatization Reactions

The coumarin-3-carboxylate scaffold is amenable to a variety of other derivatization reactions, expanding its chemical diversity.

Alkenylation: The C4-position of coumarin-3-carboxylic acids can be directly alkenylated. A ruthenium-catalyzed C-H alkenylation with various acrylates has been reported. ias.ac.innii.ac.jp Similarly, rhodium catalysis has been employed for the regioselective C-H alkenylation of masked coumarin-3-carboxylic acid derivatives with acrylates. rsc.org Palladium-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids has also been achieved, providing 3-vinylcoumarins in good yields. mdpi.com

Azaarylation: A visible-light-driven, photocatalytic reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids has been developed. acs.orgnih.govresearchgate.net This method utilizes an iridium-based photocatalyst (fac-Ir(ppy)₃) to react coumarin-3-carboxylic acids with (cyano)azaarenes, yielding 4-substituted-chroman-2-ones. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups on both the coumarin and azaarene moieties. acs.org

Bromination: The bromination of coumarin derivatives can be achieved using various brominating agents. For instance, 3-acetylcoumarins, which can be derived from coumarin-3-carboxylic acids, react with agents like bromine, N-bromosuccinimide (NBS), or copper(II) bromide to yield 3-bromoacetylcoumarins. nih.gov The bromination of certain coumarin-3-carboxylate derivatives in acetic acid has also been reported. acgpubs.org

Reduction: The reduction of the C3-C4 double bond in coumarin-3-carboxylates is a common transformation. Sodium borohydride (B1222165) reduction of coumarins in alcoholic solvents can yield the corresponding dihydrocoumarin (B191007) derivatives. acgpubs.org The selective reduction of the endocyclic double bond of ethyl coumarin-3-carboxylate can be achieved using Hantzsch 1,4-dihydropyridine, affording 3,4-dihydrocoumarin-3-carboxylate. acgpubs.org

Ring Cleavage: The lactone ring of coumarin-3-carboxylates can be opened under certain conditions. For example, reaction of ethyl coumarin-3-carboxylate with primary amines in a 1:4 molar ratio can lead to ring cleavage, producing salicylaldehyde and ammonium salts. acgpubs.org Similarly, coumarin-3-carboxamides can be cleaved by hydrazine hydrate. acgpubs.org A Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has also been reported, demonstrating a novel reaction mode for these compounds. rsc.org

Table 4: Summary of Other Derivatization Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reagents/Catalysts | Position of Functionalization/Reaction | Product Type | Reference(s) |

|---|---|---|---|---|

| Alkenylation | Ru or Rh catalyst, Acrylates | C4-position | C4-alkenylated coumarins | ias.ac.in, nii.ac.jp, rsc.org |

| Alkenylation | PdCl₂, Ag₂CO₃ | C3-position (decarboxylative) | 3-Vinylcoumarins | mdpi.com |

| Azaarylation | fac-Ir(ppy)₃, Visible light, (Cyano)azaarenes | C4-position (reductive, decarboxylative) | 4-Substituted-chroman-2-ones | acs.org, nih.gov, researchgate.net |

| Bromination | Bromine, NBS, CuBr₂ (on 3-acetylcoumarin) | 3-acetyl group | 3-Bromoacetylcoumarins | nih.gov |

| Reduction | Sodium Borohydride or Hantzsch 1,4-dihydropyridine | C3-C4 double bond | Dihydrocoumarins | acgpubs.org |

| Ring Cleavage | Primary amines or Hydrazine hydrate | Lactone ring | Salicylaldehyde derivatives, etc. | acgpubs.org |

Spectroscopic and Structural Elucidation of Methyl Coumarin 3 Carboxylate and Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of coumarin (B35378) derivatives by analyzing the vibrations of their chemical bonds.

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in methyl coumarin-3-carboxylate. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds within the molecule. semanticscholar.org The most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the two carbonyl groups: the lactone carbonyl (C=O) of the pyrone ring and the ester carbonyl (C=O) of the carboxylate group. researchgate.net

The lactone carbonyl stretching vibration typically appears at a higher wavenumber compared to the ester carbonyl due to the ring strain and electronic effects of the fused benzene (B151609) ring. The spectrum also shows characteristic peaks for the aromatic C=C stretching vibrations and the C-O stretching vibrations of both the lactone and the ester functionalities. academicjournals.org The presence of various functional groups can be confirmed by analyzing their characteristic peaks in the IR spectra. academicjournals.org

Table 1: Characteristic FTIR Peaks for Coumarin-3-Carboxylate Derivatives This table is interactive. Click on headers to sort.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| O-H Stretch | 3550-3218 | Broad bands, indicative of hydroxyl groups in derivatives. | academicjournals.org |

| Aromatic C-H Stretch | 3056-3047 | Stretching vibrations of C-H bonds in the benzene ring. | academicjournals.org |

| Lactone C=O Stretch | ~1748 | Carbonyl stretching of the α-pyrone ring. | academicjournals.org |

| Ester C=O Stretch | ~1697 | Carbonyl stretching of the methyl carboxylate group. | academicjournals.org |

| Aromatic C=C Stretch | 1612-1584 | Stretching vibrations within the aromatic ring system. | academicjournals.org |

| C-O Stretch | 1265-1032 | Stretching vibrations of the C-O bonds in the ester and lactone. | academicjournals.org |

Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those of the C=C bonds in the aromatic ring. For the related coumarin-3-carboxylic acid, a weak peak around 3080 cm⁻¹ is assigned to the ν(O-H) stretching, while bands in the 3060–2920 cm⁻¹ region are assigned to ν(C-H) modes. rsdjournal.orgnih.gov

The Raman spectra of coumarin-3-carboxylic acid and its metal complexes confirm the bands assigned to the ν(C=O) (stretching) and ν(C=C) aromatic (stretching) vibrations. rsdjournal.org In studies of lanthanide complexes with coumarin-3-carboxylic acid, the vibrational spectra show new bands corresponding to metal-oxygen stretching vibrations, indicating coordination through the carbonylic and carboxylic oxygen atoms. nih.gov This highlights the utility of Raman spectroscopy in studying ligand-metal interactions. nih.govresearchgate.net

Table 2: Selected Raman Shifts for Coumarin-3-Carboxylic Acid (HCCA) and its Metal Complexes This table is interactive. Click on headers to sort.

| Compound | ν(OH) (cm⁻¹) | ν(C=O) & ν(C=C) region (cm⁻¹) | ν(M-O) (cm⁻¹) | Source(s) |

|---|---|---|---|---|

| HCCA | 3176 (IR), 3080 (Raman) | Present | N/A | rsdjournal.orgnih.gov |

| Sm(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |

| Gd(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |

| Dy(III) Complex | Not detected | Shifted upon coordination | Present | nih.gov |

| Ni(II)-HCCA | 3080 | Present | 594 | rsdjournal.org |

| Cu(II)-HCCA | 3080 | Present | 592 | rsdjournal.org |

| Zn(II)-HCCA | 3080 | Present | 594 | rsdjournal.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques like UV-Visible and fluorescence spectroscopy are vital for characterizing the photophysical properties of this compound, which are the basis for many of its applications, particularly in the development of fluorescent probes.

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound and its derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The absorption spectra are influenced by the molecular structure and the solvent used. mdpi.com For a series of this compound derivatives with different substituents at the C-6 position, the absorption maximum (λ_max) was observed around 356 nm in acetonitrile. mdpi.com This represented a redshift compared to the unsubstituted phenyl derivative, indicating the influence of the substituent on the electronic structure. mdpi.comresearchgate.net The solvent can also slightly affect the position of the longest absorption wavelength band. mdpi.com

Table 3: UV-Vis Absorption Data for Selected Coumarin-3-Carboxylate Derivatives in Acetonitrile This table is interactive. Click on headers to sort.

| Compound Series | Substituent | Absorption Max (λ_max, nm) | Source(s) |

|---|---|---|---|

| Methyl coumarin-3-carboxylates | Phenyl | 343 | mdpi.com |

| Methyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | mdpi.commdpi.com |

| Ethyl coumarin-3-carboxylates | Phenyl | 343 | mdpi.com |

| Ethyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | mdpi.com |

Many coumarin derivatives are highly fluorescent, a property that is exploited in the development of fluorescent probes and labels. uevora.pt The fluorescence properties, including emission wavelength (λ_em), Stokes shift (the difference between absorption and emission maxima), and quantum yield, are sensitive to the molecular structure and environment. acgpubs.org

For this compound derivatives, substituents significantly impact fluorescence. For instance, a para-methoxyphenyl group at the C-6 position leads to a substantial redshift in emission, with a Stokes shift greater than 100 nm. mdpi.com The emission for this derivative was observed at 543 nm in acetonitrile. mdpi.commdpi.com The parent compound, coumarin-3-carboxylic acid, has been utilized as a detector for hydroxyl radicals, where its hydroxylation leads to the formation of the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid. researchgate.net This principle underpins its use in developing probes for reactive oxygen species. researchgate.net The development of a single fluorescent probe based on 7-diethylaminocoumarin-3-carboxylic acid (a derivative) for sensing pH and Cu²⁺ ions further illustrates the tunability and application of these compounds in biological imaging. nih.gov

Table 4: Photophysical Properties of Selected Coumarin-3-Carboxylate Derivatives in Acetonitrile This table is interactive. Click on headers to sort.

| Compound Series | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Source(s) |

|---|---|---|---|---|---|

| Methyl coumarin-3-carboxylates | Phenyl | 343 | 454 | 111 | mdpi.com |

| Methyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | 543 | 187 | mdpi.commdpi.com |

| Ethyl coumarin-3-carboxylates | Phenyl | 343 | 454 | 111 | mdpi.com |

| Ethyl coumarin-3-carboxylates | para-Methoxyphenyl | 356 | 546 | 190 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In the ¹H NMR spectrum of coumarin-3-carboxylate esters, the proton at the C-4 position is highly characteristic, appearing as a downfield singlet due to its vinylic nature and the deshielding effects of the adjacent carbonyl groups. For a hexadecyl ester of coumarin-3-carboxylate, this proton (H-4) appears as a multiplet at δ 8.51 ppm. rsc.org The protons of the fused benzene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern. rsc.orgmdpi.com The methyl protons of the ester group (-OCH₃) give a characteristic singlet, usually appearing further upfield.

The ¹³C NMR spectrum provides complementary information. The carbons of the two carbonyl groups (lactone and ester) are readily identified by their characteristic downfield chemical shifts. In a related derivative, these signals appeared at δ 149.5 and 160.0 ppm. derpharmachemica.com The carbons of the aromatic and pyrone rings appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. oup.comnih.gov

Table 5: Representative ¹H and ¹³C NMR Data for Coumarin-3-Carboxylate Derivatives This table is interactive. Click on headers to sort.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Description | Source(s) |

|---|---|---|---|---|---|

| ¹H | C4-H | ~8.5 - 9.3 | s | Singlet for the vinylic proton at position 4. | rsc.orgderpharmachemica.com |

| ¹H | Ar-H | ~7.2 - 8.0 | m | Multiplets for the protons on the fused benzene ring. | rsc.org |

| ¹H | OCH₃ | ~4.0 | s | Singlet for the methyl ester protons. | derpharmachemica.com |

| ¹³C | C=O (Lactone) | ~156 - 164 | s | Carbonyl carbon of the pyrone ring. | oup.comnih.gov |

| ¹³C | C=O (Ester) | ~160 - 166 | s | Carbonyl carbon of the carboxylate group. | oup.comnih.gov |

| ¹³C | C4 | ~140 - 148 | s | Vinylic carbon at position 4. | oup.comnih.gov |

| ¹³C | Ar-C | ~112 - 156 | s | Carbons of the fused benzene ring. | derpharmachemica.comoup.comnih.gov |

| ¹³C | OCH₃ | ~52 - 62 | s | Methyl carbon of the ester group. | derpharmachemica.comoup.com |

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the ¹H-NMR spectra exhibit characteristic signals that are diagnostic of the coumarin framework and its substituents.

In a typical ¹H-NMR spectrum of an 8-methoxy substituted this compound, the methyl ester protons appear as a sharp singlet, as do the protons of the methoxy (B1213986) group. The aromatic protons of the coumarin ring system typically appear as a multiplet, while the C-4 proton presents as a distinct singlet at a downfield chemical shift. sapub.org For instance, in one study, the methyl ester protons (s, 3H) and the methoxy protons (s, 3H) of methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate were observed at 3.95 ppm and 3.97 ppm, respectively, with the aromatic protons appearing as a multiplet at 7.20 ppm and the C-4 proton as a singlet at 8.50 ppm. sapub.org

The specific chemical shifts can be influenced by the solvent used and the presence of other substituents on the coumarin ring. For example, titration ¹H NMR spectra have been used to observe the increased shielding of aromatic protons upon deprotonation of a phenolic group in a derivative. nih.gov

¹H-NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate sapub.org | CDCl₃ | 8.50 (s, 1H, H-4), 7.20 (m, 3H, H-5, H-6, H-7), 3.97 (s, 3H, -OCH₃), 3.95 (s, 3H, -COOCH₃) |

| Ethyl-7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate academicjournals.org | Acetone-d₆ | 8.83 (s, 1H), 8.53 (s, 1H), 7.23 (m, 3H), 4.31 (q, J=7.5 Hz, J=7.0 Hz, 2H), 1.33 (t, J=7.5 Hz, J=7.0 Hz, 3H) |

| Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | CDCl₃ | 8.52 (s, 1H, C-4 H), 7.18-7.30 (m, 3H, ArH), 4.40-4.45 (q, 2H, OCH₂), 3.98 (s, 3H, OCH₃), 1.40-1.44 (t, 3H, CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Complementing the information from ¹H-NMR, ¹³C-NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

For methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate, the carbonyl carbons of the ester and lactone groups are typically found at the downfield end of the spectrum. sapub.org The carbon atoms of the methyl ester and methoxy groups appear at the upfield end. sapub.org The chemical shifts of the aromatic and vinylic carbons provide further confirmation of the coumarin core structure. sapub.org The specific positions of these signals are crucial for distinguishing between isomers and for confirming the success of synthetic modifications. researchgate.net

¹³C-NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate sapub.org | CDCl₃ | 163.58, 156.04, 149.31, 146.86, 144.67, 124.67, 120.52, 118.23, 117.83, 115.77, 56.15, 52.76 |

| Ethyl-7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate academicjournals.org | Acetone-d₆ | 163.0, 156.0, 154.0, 148.9, 147.5, 122.3, 119.0, 118.6, 117.2, 114.6, 61.1, 13.6 |

| Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate derpharmachemica.com | CDCl₃ | 163.1, 156.2, 148.9, 147.1, 144.9, 124.7, 120.6, 118.5, 118.4, 115.8, 62.0, 56.3, 14.2 |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized derivatives. For example, the HRMS data for methyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate showed a peak at m/z 235.0359, corresponding to the [M+1] ion, which is consistent with the molecular formula C₁₂H₁₀O₅. sapub.org Similarly, for other derivatives, HRMS has been used to confirm their structures by providing exact mass measurements. acs.orgnih.gov

X-ray Crystallography and Solid-State Analysis

While NMR and mass spectrometry provide information about the connectivity and composition of molecules, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that has been employed to elucidate the precise molecular geometry and packing of this compound derivatives and their co-crystals. nih.gov These studies reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. For instance, the analysis of cocrystals of coumarin-3-carboxylic acid with various co-formers has provided insights into the molecular arrangements and non-covalent interactions that dictate the crystal packing. nih.gov The formation of novel Schiff base products from coumarin-3-carboxylate has also been confirmed by single-crystal X-ray analysis. derpharmachemica.com

Crystallographic Data for a Coumarin-3-Carboxylic Acid Ester Derivative (CMR-2) mdpi.com

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 11.0514 (3) |

| b (Å) | 12.3778 (4) |

| c (Å) | 13.4983 (4) |

| V (ų) | 1846.46 (10) |

| Z | 4 |

| Density (calcd) (g/cm³) | 1.181 |

Analysis of Intermolecular Interactions (e.g., C-H…O Hydrogen Bonds, π-π Stacking)

The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions. Weak C-H…O hydrogen bonds are often critical in determining the solid-state architecture of these esters. mdpi.comdntb.gov.ua In some derivatives, these interactions form chains or more complex networks that stabilize the crystal lattice. iucr.org

While C-H…O interactions are prominent, π-π stacking interactions between the aromatic coumarin rings can also play a role, although in some studied derivatives, their influence appears to be negligible. mdpi.comdntb.gov.ua The analysis of Hirshfeld surfaces can further quantify the contributions of different types of intermolecular contacts, confirming the importance of H⋯O/O⋯H contacts. iucr.org The interplay of these weak interactions is crucial for understanding the supramolecular assembly and the resulting physicochemical properties of the solid material. iucr.org

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) is a pivotal analytical technique for examining the surface topography and morphology of solid-state compounds. For this compound and its derivatives, SEM provides critical data on crystallinity, particle shape, and aggregation, which are essential for understanding their physical properties and potential applications.

In the context of metal complexes, SEM analysis has been used to compare the crystallinity of coumarin-3-carboxylic acid with its Ni(II), Cu(II), and Zn(II) complexes. rsdjournal.orgrsdjournal.org The studies showed that the degree of crystallinity of the complexes is altered compared to the parent acid, and this change is dependent on the specific metal ion coordinated to the coumarin structure. rsdjournal.orgrsdjournal.org This highlights the role of metal coordination in influencing the solid-state arrangement of coumarin derivatives.

Furthermore, SEM has been employed to observe the effects of coumarin derivatives on biological structures. In a study of the antibacterial properties of a coumarin-3-carboxylic acid derivative (compound A9) against Acidovorax citrulli, SEM observations revealed that treatment led to a curved and sunken cell morphology, indicating damage to the bacterial cell membrane. acs.orgnih.gov Similarly, when coumarin-3-carboxylic acid itself was used against the same bacterium, SEM showed that the treated bacterial surfaces became seriously wrinkled. nih.gov

The morphology of coumarin derivatives can also be influenced by their synthesis method. For example, a nano-structured organocatalyst used in the synthesis of coumarin-3-carboxylic acid derivatives was itself characterized by SEM, revealing its size, shape, and morphology, which are crucial for its catalytic activity. rsc.org

The following table summarizes the morphological findings from SEM analyses for several coumarin-3-carboxylate derivatives.

| Compound Name/Derivative | Preparation/Context | Observed Morphology | Reference |

| 7-Alkoxy-coumarin-3-carboxylate derivatives (e.g., 2a, 2e) | Spin-coated thin film | Aggregated cluster-like morphology | researchgate.net |

| 7-Alkoxy-coumarin-3-carboxylic acid derivatives (e.g., 3a, 3e) | Spin-coated thin film | Fibrous/needle-like morphology | researchgate.net |

| Ni(II), Cu(II), and Zn(II) complexes of coumarin-3-carboxylic acid | Synthesized complexes | Altered degree of crystallinity compared to the precursor acid, dependent on the metal ion | rsdjournal.orgrsdjournal.org |

| Coumarin-3-carboxylic acid derivative (A9) | Effect on Acidovorax citrulli | Caused curved and sunken cell morphology | acs.orgnih.gov |

| Coumarin-3-carboxylic acid | Effect on Acidovorax citrulli | Seriously wrinkled bacterial surface | nih.gov |

Computational Chemistry and Mechanistic Studies of Methyl Coumarin 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for understanding the electronic structure, reactivity, and reaction mechanisms of coumarin (B35378) derivatives, including methyl coumarin-3-carboxylate. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For coumarin derivatives, DFT calculations, often using the B3LYP functional with a 6-31G++(d,p) basis set, have been employed to determine molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. iucr.orgtandfonline.com These calculations help in understanding the reactivity and electronic properties of these compounds. iucr.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. iucr.org For instance, in a study of ethyl 7-(methanesulfonyloxy)-2-oxo-2H-chromene-3-carboxylate, the HOMO-LUMO gap suggested good reactivity and electron-donating potential. iucr.org

Molecular electrostatic potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. iucr.org In coumarin derivatives, the MEP maps often correlate with the formation of hydrogen bonds. iucr.org Global reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. bohrium.com

Theoretical calculations have shown good agreement with experimental data for various coumarin derivatives, validating the use of DFT in predicting their properties. tandfonline.com

Table 1: Key Parameters from DFT Calculations of Coumarin Derivatives

| Parameter | Significance | Reference |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | iucr.org |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. | iucr.org |

| Global Reactivity Descriptors (μ, η, ω) | Quantify the overall reactivity of the molecule. | bohrium.com |

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing DFT, have been instrumental in elucidating the reaction mechanisms involving coumarin-3-carboxylates. These studies provide a deeper understanding of the factors that control product distribution and reaction efficiency. researchgate.net

For example, in the condensation reaction of ethyl cyanoacetate (B8463686) and salicylaldehyde (B1680747), which can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin, DFT calculations were used to investigate the critical factors influencing the outcome. researchgate.net The study revealed that the reaction proceeds through a cascade process involving a Knoevenagel condensation followed by a selective intramolecular cyclization. The product distribution was found to be correlated with the acid-base properties of the catalyst and its ability to form hydrogen-bonded complexes. researchgate.net

Mechanistic studies have also been performed on the functionalization and cyclization reactions of coumarin-3-carboxylic acids. ias.ac.in These theoretical investigations help in understanding the role of catalysts and intermediates in these transformations. For instance, the mechanism of metal-catalyzed C-H activation and subsequent functionalization at the C4 position of the coumarin ring has been explored using computational methods. ias.ac.in

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful computational techniques used to study the interactions of molecules with biological targets and to predict their structure-activity relationships.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is widely used to understand the interactions between coumarin derivatives and their biological targets, providing insights into the structural basis of their activity. tandfonline.comresearchgate.net

In several studies, coumarin-3-carboxylate derivatives have been docked into the active sites of various enzymes to rationalize their inhibitory activity. researchgate.nethilarispublisher.com For example, docking studies of coumarin-3-acyl derivatives with monoamine oxidase B (MAO-B) have helped to understand the enzyme-inhibitor interactions and the observed selectivity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. tandfonline.comhilarispublisher.com

The results of molecular docking can guide the design of new, more potent inhibitors. For instance, the docking analysis of coumarin-thiophene hybrids with bacterial enzymes like InhA and DNA gyrase B highlighted the importance of specific substitutions on the coumarin and thiophene (B33073) rings for enhanced activity. tandfonline.com

Table 2: Examples of Molecular Docking Studies with Coumarin Derivatives

| Ligand | Target Protein | Key Findings | Reference |

| Coumarin-3-acyl derivatives | Monoamine oxidase B (MAO-B) | Identified key interactions for enzyme inhibition and selectivity. | researchgate.net |

| Coumarin-thiophene hybrids | InhA and DNA gyrase B | Highlighted the importance of the nitro group and ethyl ester for stabilizing the ligand. | tandfonline.com |

| Coumarin derivatives | Caspase-7 | Revealed favorable hydrogen bonding and pi-stacking interactions for potential drug candidates. | hilarispublisher.com |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational approaches are frequently used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. These methods help in identifying the key structural features required for a desired pharmacological effect. nih.gov

For coumarin derivatives, SAR studies have been conducted to understand the influence of different substituents on their biological activities. nih.govmdpi.com For instance, in a series of coumarin-3-carboxamides, it was found that the carboxylic acid group at the C3 position was crucial for antibacterial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, such as 3D-QSAR, provide a quantitative correlation between the structural properties of molecules and their activities. jst.go.jp These models can be used to predict the activity of new, unsynthesized compounds. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 8-substituted coumarin derivatives to understand their antifungal activity. jst.go.jp

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Computational studies have revealed that the conformation of the ester group at the C-3 position of the coumarin ring can have a profound effect on the molecule's photophysical properties. acs.orgnih.gov For instance, in certain benzo[g]coumarins, the rotation of the ester substituent on the pyrone ring leads to the emergence of two distinct conformers, which are responsible for observed dual fluorescence. acs.orgnih.gov These computational findings have been supported by experimental studies in solid solvating media that restrict conformational freedom. acs.orgnih.gov The orientation of the ester group can thus play a critical role in the photophysical behavior of these compounds, which is important for applications in molecular photonics and materials science. acs.orgnih.gov

Investigation of Biological Activities and Underlying Mechanisms for Methyl Coumarin 3 Carboxylate Analogs

Antimicrobial Activity Research

Coumarin-3-carboxylate derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable leads in the development of new therapeutic agents. derpharmachemica.comacs.org

Research has shown that coumarin-3-carboxylic acid (3-CCA) and its derivatives exhibit significant antibacterial properties against a range of plant pathogenic bacteria. researchgate.netnih.gov In one study, 3-CCA displayed potent in-vitro activity against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, and Xanthomonas oryzae pv. oryzae. nih.gov At a concentration of 100 μg/mL, 3-CCA showed a 90.45% inhibition rate against A. citrulli. frontiersin.org Furthermore, derivatives of coumarin-3-carboxylic acid containing a thioether quinoline (B57606) moiety have shown efficacy against Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac). acs.org

Conversely, some studies have reported weaker antibacterial action. For instance, ethyl coumarin-3-carboxylate showed only weak activity against Escherichia coli at concentrations higher than 250 ppm and no inhibition against Staphylococcus aureus. jonuns.com The presence of a carboxylic acid at the C3 position appears to be crucial for antibacterial activity, as its absence or conversion to a carboxamide can lead to a loss of efficacy. mdpi.com

Table 1: Antibacterial Activity of Methyl Coumarin-3-Carboxylate Analogs

| Compound/Analog | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, X. oryzae pv. oryzae | Strong in vitro activity; 90.45% inhibition of A. citrulli at 100 μg/mL. | nih.govfrontiersin.org |

| 3-CCA derivatives with thioether quinoline moiety | Xanthomonas oryzae pv oryzae (Xoo), Acidovorax citrulli (Aac) | Significant antibacterial activity. | acs.org |

| Ethyl coumarin-3-carboxylate | Escherichia coli | Weak activity at >250 ppm. | jonuns.com |

| Ethyl coumarin-3-carboxylate | Staphylococcus aureus | No inhibition. | jonuns.com |

Coumarin (B35378) derivatives are also recognized for their antifungal capabilities. nih.govhu.edu.jo The antifungal activity of these compounds is highly dependent on their structure. cabidigitallibrary.org For example, the presence of substituents like 3-acetyl and 3-ethyl carboxylate on the double bond of the coumarin structure significantly boosts the inhibitory effect against the postharvest pathogen Lasiodiplodia spp. hu.edu.jo

One study highlighted that ethyl 8-chloro-coumarin-3-carboxylate demonstrated strong inhibition against the phytopathogenic fungus Valsa mali, with an EC50 of 0.078 mmol/L. nih.gov Coumarin-3-carboxamide derivatives have also been evaluated for their antifungal activity. mdpi.com

Table 2: Antifungal Activity of this compound Analogs

| Compound/Analog | Fungal Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Ethyl 8-chloro-coumarin-3-carboxylate | Valsa mali | Strong inhibition with an EC50 of 0.078 mmol/L. | nih.gov |

The antimicrobial action of coumarin-3-carboxylate analogs involves multiple mechanisms. Studies on coumarin-3-carboxylic acid (3-CCA) have revealed that it can disrupt the integrity of the bacterial cell membrane. researchgate.netfrontiersin.org This disruption was observed through scanning and transmission electron microscopy, which showed cellular damage in treated bacteria. researchgate.net

Furthermore, 3-CCA has been found to inhibit the growth of polar flagella, which are essential for bacterial motility. researchgate.netfrontiersin.org This leads to a reduction in bacterial movement and the ability to form biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. researchgate.netfrontiersin.org Treatment with 3-CCA resulted in a significant decrease in biofilm formation by A. citrulli. frontiersin.org

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of coumarin derivatives. researchgate.net It has been established that the substituent at the C3 position of the coumarin ring plays a significant role. The presence of a carboxylic acid group at this position is often essential for antibacterial activity. mdpi.com

Modifications at other positions of the coumarin ring also influence activity. For instance, the introduction of a chloro group at the C-8 position can enhance antifungal activity. nih.gov The addition of a thiophene (B33073) ring to the coumarin scaffold has been shown to significantly enhance antibacterial activity, particularly against Mycobacterium tuberculosis. tandfonline.com Furthermore, the presence of electron-withdrawing groups, such as a trifluoromethyl group, at the C-4 position can enhance the inhibitory activity of certain coumarin derivatives. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Flagellar Growth, Biofilm Formation Inhibition)

Antioxidant Properties and Radical Scavenging Mechanisms